
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 2402837-33-4 . It has a molecular weight of 241.64 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI code is 1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H , which provides information about its molecular structure.科学的研究の応用
Adsorption and Removal of Persistent Organic Pollutants
One of the primary applications of amine-functionalized compounds is in the environmental sector, particularly for the adsorption and removal of persistent organic pollutants (POPs) such as Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). PFAS are notorious for their persistence in the environment and potential health risks. Amine-containing sorbents, due to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, have been identified as effective materials for PFAS removal from water sources. The critical analysis by Ateia et al. (2019) underscores the potential of these sorbents in addressing the challenges posed by PFAS in municipal water and wastewater treatment, suggesting a promising avenue for the application of compounds with similar functional groups (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Synthesis of Heterocycles and Dyes
The synthetic versatility of pyrazole derivatives makes them valuable precursors in the synthesis of a wide range of heterocyclic compounds and dyes. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility in generating various classes of heterocycles and dyes under mild reaction conditions. This points to the potential of 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride in facilitating the synthesis of complex molecules, given its structural resemblance to the reviewed compounds (Gomaa & Ali, 2020).
Development of Novel Organic Compounds
Research on pyrazolines, including the synthesis of hexasubstituted pyrazolines, reveals the compound's utility in organic synthesis, particularly in generating structurally unique molecules with potential applications in various fields. Baumstark et al. (2013) discussed the synthesis of hexasubstituted pyrazolines and their subsequent applications, including as precursors for cyclopropanes and oxygen-atom transfer reagents. This suggests that derivatives of 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride could be explored for similar innovative applications in organic synthesis and material science (Baumstark, Vásquez, & Mctush-Camp, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBMLPATCUPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2N)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

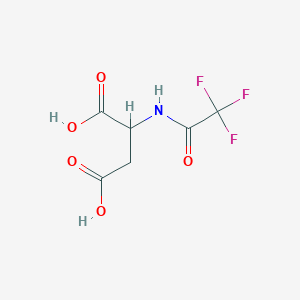
![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)


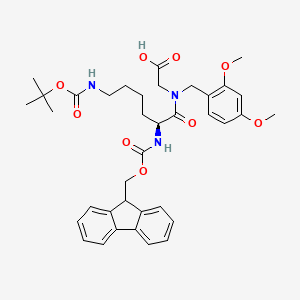
![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)
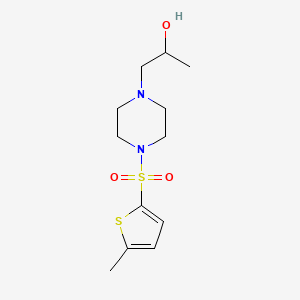
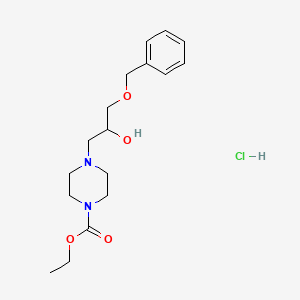
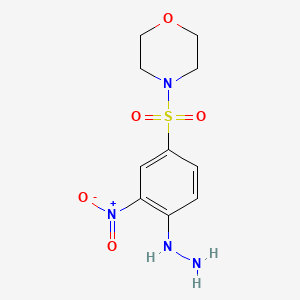

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)
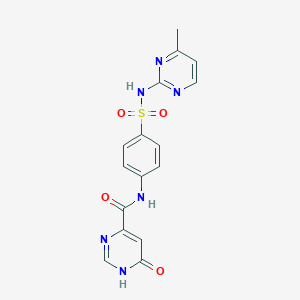
![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)